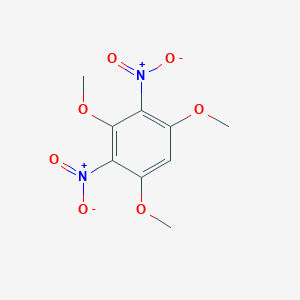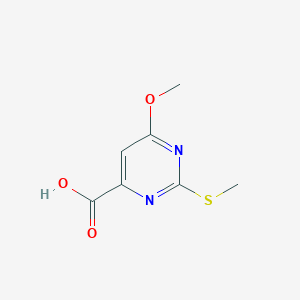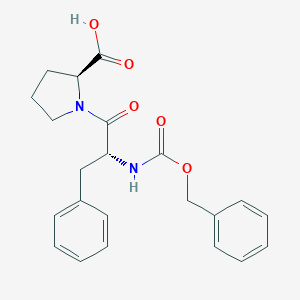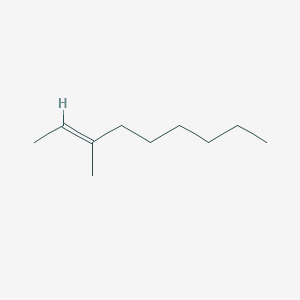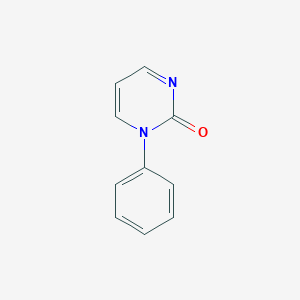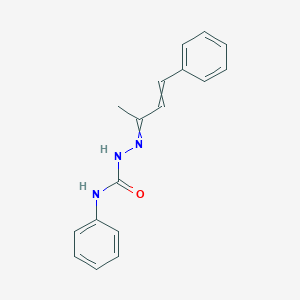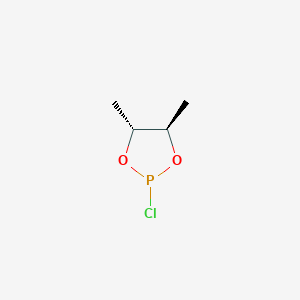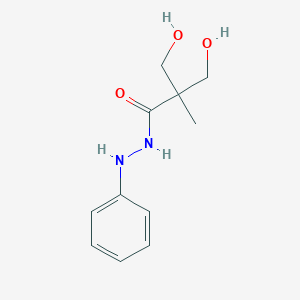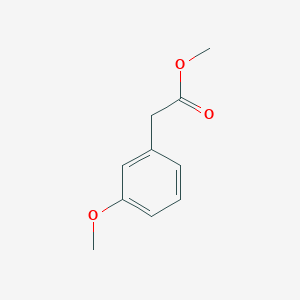
反式-2,3-环氧琥珀酸
描述
Trans-2,3-Epoxysuccinic acid is the trans-2,3-epoxy derivative of succinic acid . It is an epoxide and a C4-dicarboxylic acid . It is functionally related to succinic acid and is a conjugate acid of trans-2,3-epoxysuccinate .
Synthesis Analysis
Trans-2,3-Epoxysuccinic acid can be produced using a method that makes it a good starting material for the synthesis of optically active compounds . A study has found that Fumarase from swine heart muscle can catalyze the stereospecific hydration of the L isomer of trans-2,3-epoxysuccinate to yield mesotartrate .Molecular Structure Analysis
The molecular formula of trans-2,3-Epoxysuccinic acid is C4H4O5 . It has a net charge of 0, an average mass of 132.07160, and a monoisotopic mass of 132.00587 .Chemical Reactions Analysis
Trans-2,3-Epoxysuccinic acid has a functional parent of succinic acid . It is a C4-dicarboxylic acid and an epoxide . It is a conjugate acid of trans-2,3-epoxysuccinate . A study has found that Fumarase from swine heart muscle can catalyze the stereospecific hydration of the L isomer of trans-2,3-epoxysuccinate to yield mesotartrate .Physical And Chemical Properties Analysis
Trans-2,3-Epoxysuccinic acid has a melting point of 210-216°C . It has a predicted boiling point of 467.5±45.0 °C and a predicted density of 1.920±0.06 g/cm3 . It is soluble in water .科学研究应用
1. 生物转化为 D(-)-酒石酸
反式-2,3-环氧琥珀酸因其在生物转化中的作用而受到研究。发现一种细菌菌株能够对映选择性地将顺式环氧琥珀酸水解为 D(-)-酒石酸,突出了其在生产光学活性酒石酸中的潜力 (Li et al., 2007)。
2. 生物可降解聚合物的合成
已经对使用反式-2,3-环氧琥珀酸合成生物可降解功能聚合物——环氧聚(酯酰胺)(EPEA)进行了研究。由于其理想的材料特性和功能性,这些聚合物在药物载体和外科手术器械中具有潜在应用 (Zavradashvili et al., 2013)。
3. 酶促水解研究
反式-2,3-环氧琥珀酸在涉及酶促水解的研究中发挥了重要作用。例如,已经研究了来自诺卡氏酒石菌的顺式环氧琥珀酸水解酶催化立体定向水解产生 L-(+)-酒石酸的能力。这项研究提供了对工业生产应用的见解 (Wang et al., 2012)。
4. 化学反应和工业应用
已经探索了环氧琥珀酸的化学反应,包括水解和聚合。这些研究为理解其在各种工业应用中的用途(例如生产多功能衍生物)提供了基础 (Wang Bao-hu, 2014)。
5. 配位聚合物
反式-2,3-环氧琥珀酸已被用于组装银(I)配合物,从而开发出配位聚合物。这些聚合物具有独特的结构和拓扑特性,突出了环氧琥珀酸在材料科学中的多功能性 (Fang et al., 2011)。
6. 提高酶稳定性
研究表明,顺式环氧琥珀酸水解酶等酶的稳定性可以通过与碳水化合物结合模块融合并固定在纤维素上得到提高。这提高了酶的适应性和效率,这对工业过程非常重要 (Wang et al., 2012)。
7. 使用固体催化剂的无溶剂反应
反式-2,3-环氧琥珀酸已在使用固体催化剂的无溶剂反应中进行了研究。这项研究有助于了解底物-产物混合物的物理状态和此类反应的机理,强调了更绿色的化学过程 (Kitamura & Harada, 2001)。
安全和危害
未来方向
Trans-2,3-Epoxysuccinic acid can be used as a good starting material for the synthesis of optically active compounds such as optically specific single β-lactam . It can also be used as a building block for optically specific single-lactam antibiotics and polyepoxysuccinic acid plasticizer stabilizer, corrosion inhibitor, biotransformation to meso-tartaric acid .
属性
IUPAC Name |
(2R,3R)-oxirane-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEMCPAKSGRHCN-JCYAYHJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H](O1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331465, DTXSID601016973 | |
| Record name | (-)-trans-2,3-Epoxysuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-trans-Epoxysuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17015-08-6, 141-36-6 | |
| Record name | (-)-trans-2,3-Epoxysuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-trans-Epoxysuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-trans-Epoxysuccinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

